molecular formula C18H26N4O2 B7151652 N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B7151652
M. Wt: 330.4 g/mol
InChI Key: SCWMUDLUSQQSKR-UHFFFAOYSA-N
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Description

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclopentene group and a methoxypyridine moiety

Properties

IUPAC Name

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-24-16-7-9-19-17(14-16)21-10-12-22(13-11-21)18(23)20-8-6-15-4-2-3-5-15/h4,7,9,14H,2-3,5-6,8,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWMUDLUSQQSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)N2CCN(CC2)C(=O)NCCC3=CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopentene Group: The cyclopentene group can be introduced via a Grignard reaction, where cyclopentenyl magnesium bromide reacts with an appropriate electrophile.

    Attachment of the Methoxypyridine Moiety: The methoxypyridine group can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a halogenated methoxypyridine derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated methoxypyridine derivatives, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions, enzyme inhibition, or cellular signaling pathways.

    Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. The methoxypyridine moiety can enhance the compound’s binding affinity and specificity, while the cyclopentene group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares structural similarities with N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide, particularly in the presence of a methoxy-substituted aromatic ring.

    Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature a piperazine ring and a pyridine moiety, making them structurally related.

Uniqueness

This compound is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentene group, in particular, sets it apart from other similar compounds, potentially offering unique pharmacokinetic and pharmacodynamic profiles.

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